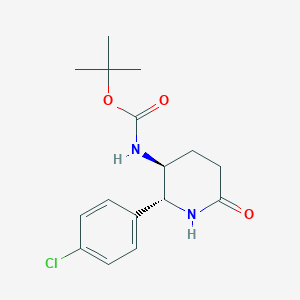
tert-butyl ((2R,3S)-2-(4-chlorophenyl)-6-oxopiperidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl ((2R,3S)-2-(4-chlorophenyl)-6-oxopiperidin-3-yl)carbamate: is a synthetic organic compound that features a tert-butyl group, a chlorophenyl group, and a piperidinyl carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2R,3S)-2-(4-chlorophenyl)-6-oxopiperidin-3-yl)carbamate typically involves the following steps:
Formation of the Piperidinyl Core: The piperidinyl core can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the piperidinyl intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidinyl ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation Products: Oxidized derivatives of the piperidinyl ring.
Reduction Products: Alcohol derivatives of the piperidinyl ring.
Substitution Products: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study the interactions of piperidinyl carbamates with biological targets.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-butyl ((2R,3S)-2-(4-chlorophenyl)-6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The piperidinyl carbamate moiety can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
- tert-butyl ((2R,3S)-2-(4-fluorophenyl)-6-oxopiperidin-3-yl)carbamate
- tert-butyl ((2R,3S)-2-(4-bromophenyl)-6-oxopiperidin-3-yl)carbamate
- tert-butyl ((2R,3S)-2-(4-methylphenyl)-6-oxopiperidin-3-yl)carbamate
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, fluorine, bromine, or methyl group).
- Reactivity: The different substituents can influence the compound’s reactivity, particularly in substitution reactions.
- Applications: While all these compounds may have similar applications, the specific substituent can affect their binding affinity and specificity towards biological targets.
This detailed article provides a comprehensive overview of tert-butyl ((2R,3S)-2-(4-chlorophenyl)-6-oxopiperidin-3-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H21ClN2O3 |
|---|---|
Molecular Weight |
324.80 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3S)-2-(4-chlorophenyl)-6-oxopiperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)18-12-8-9-13(20)19-14(12)10-4-6-11(17)7-5-10/h4-7,12,14H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-,14+/m0/s1 |
InChI Key |
CNMBGACVDVLXOD-GXTWGEPZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC(=O)N[C@@H]1C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


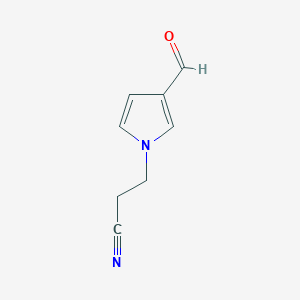
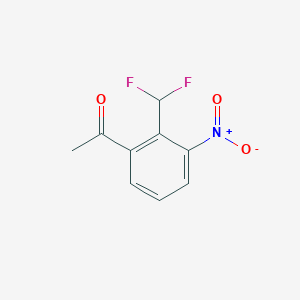
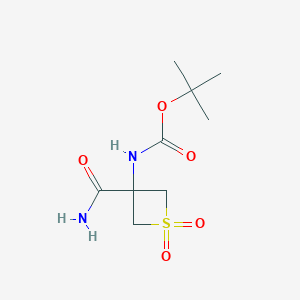
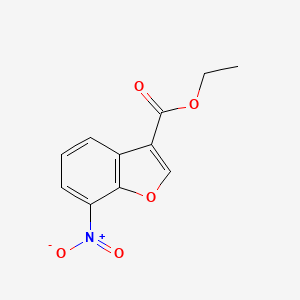

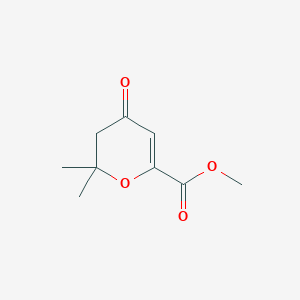
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)
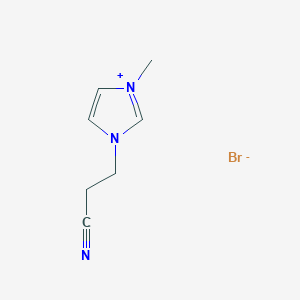

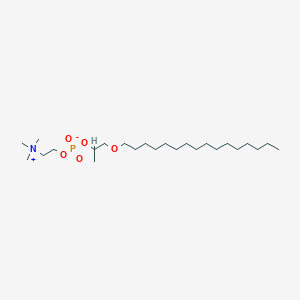
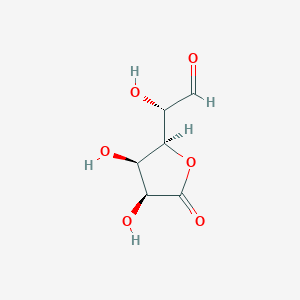
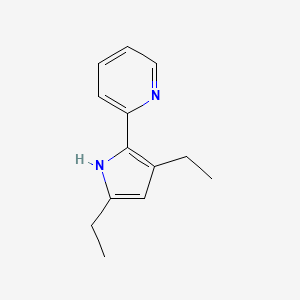
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

